2-(1-Aminocyclopentyl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one
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Overview
Description
2-(1-Aminocyclopentyl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a dihydropyrimidinone core substituted with an aminocyclopentyl group and a thiophenyl group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclopentyl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a cyclopentanone derivative and a thiophene-containing aldehyde in the presence of an amine can lead to the formation of the desired dihydropyrimidinone structure. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale while maintaining consistency and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminocyclopentyl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the dihydropyrimidinone core or the thiophenyl ring are replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired transformations efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products with different chemical and physical properties.
Scientific Research Applications
2-(1-Aminocyclopentyl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings, with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(1-Aminocyclopentyl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. For example, it may bind to active sites of enzymes, blocking their activity, or interact with receptors, altering signal transduction pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminocyclopentyl)-6-phenyl-3,4-dihydropyrimidin-4-one: Similar structure but with a phenyl group instead of a thiophenyl group.
2-(1-Aminocyclopentyl)-6-(furan-2-yl)-3,4-dihydropyrimidin-4-one: Similar structure but with a furan ring instead of a thiophenyl ring.
2-(1-Aminocyclopentyl)-6-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one: Similar structure but with a pyridinyl group instead of a thiophenyl group.
Uniqueness
The uniqueness of 2-(1-Aminocyclopentyl)-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiophenyl group can influence the compound’s electronic properties, reactivity, and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(1-aminocyclopentyl)-4-thiophen-2-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c14-13(5-1-2-6-13)12-15-9(8-11(17)16-12)10-4-3-7-18-10/h3-4,7-8H,1-2,5-6,14H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFAWYAUWHUWFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=NC(=CC(=O)N2)C3=CC=CS3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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